molecular formula C21H26N4O2 B2481467 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide CAS No. 941995-58-0

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide

Cat. No. B2481467
CAS RN: 941995-58-0
M. Wt: 366.465
InChI Key: KNJYWUUBUQGDAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions, leveraging specific functional groups to achieve the desired structural configuration. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide showcases a method that might resemble approaches for synthesizing compounds with similar complexity (Al-Hourani et al., 2016). Additionally, the preparation of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates points to methodologies relevant for constructing indole-based compounds, which could be analogous to our compound of interest (Jakše et al., 2004).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine precise atomic arrangements. For compounds with dimethylamino groups, understanding the arrangement can be crucial for predicting reactivity and interactions. The structure of related compounds has been determined, providing insights into how similar analyses can be applied to our compound (Kurian et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of such a compound would likely involve interactions through its dimethylamino and oxalamide groups. Studies on similar compounds can offer insights into potential reactivity patterns, such as the cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols (Kothandaraman et al., 2011), which could hint at the types of reactions our compound might undergo.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under various conditions. The crystal structure analysis of similar compounds provides a foundation for predicting the behavior of our compound in solid-state forms (Kurian et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemicals, determine the compound's applications and stability. Analyzing related compounds, such as those involving dimethylamino phenyl groups, can provide insights into how our compound might react under similar chemical conditions (Ghorab et al., 2017).

Scientific Research Applications

Chemical Synthesis and Structural Optimization

Research has explored the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). A study identified potent CB1 allosteric modulators with notable binding affinity and cooperativity, emphasizing the critical chain length and electron-withdrawing groups for modulation efficacy (Khurana et al., 2014). Another study focused on the synthesis and investigation of thermal properties of vanadyl complexes with azo-containing Schiff-base dyes, highlighting the role of 3-(dimethylamino)-2-(1H-indol-3-yl)propenoates in forming compounds with potential biological activities (Al‐Hamdani et al., 2016).

Biological Activity and Pharmacological Potential

Several studies have investigated the biological activity and pharmacological potential of compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide. For instance, the development of second-generation indole-based dynamin GTPase inhibitors was reported, where the tertiary dimethylamino-propyl moiety was identified as critical for inhibition, leading to compounds with enhanced potency in vitro and potential for therapeutic applications (Gordon et al., 2013). Another study focused on flubendiamide, a novel insecticide with a unique chemical structure, demonstrating extremely strong activity especially against lepidopterous pests, suggesting a novel mode of action (Tohnishi et al., 2005).

Angiogenesis Inhibition

Research on 3-(imidazol-4(5)-ylmethylene)indolin-2-ones, analogues of SU-5416, demonstrated that these compounds, through Knoevenagel coupling, could inhibit angiogenesis, potentially serving as a foundation for developing new anticancer agents (Braud et al., 2003).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-22-20(26)21(27)23-14-19(16-8-10-17(11-9-16)24(2)3)25-13-12-15-6-4-5-7-18(15)25/h4-11,19H,12-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJYWUUBUQGDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide

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